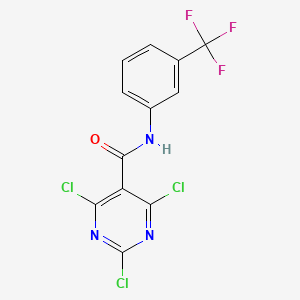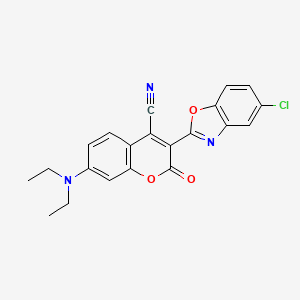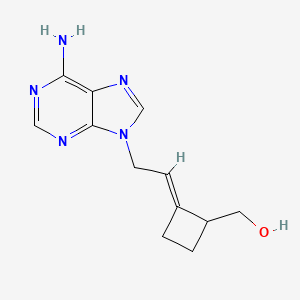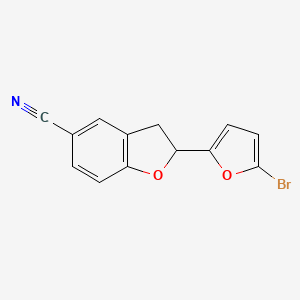
2-(4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one is a compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This particular compound has garnered interest due to its potential therapeutic applications and unique chemical structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
化学反应分析
Types of Reactions
2-(4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds .
科学研究应用
2-(4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: It has shown promise as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-(4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the suppression of tumor growth and proliferation .
相似化合物的比较
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: Similar to gefitinib, it targets epidermal growth factor receptor (EGFR) tyrosine kinase.
Afatinib: A second-generation EGFR inhibitor with broader activity against various mutations.
Uniqueness
2-(4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit a wide range of protein kinases makes it a versatile compound for therapeutic applications .
属性
CAS 编号 |
831226-54-1 |
|---|---|
分子式 |
C19H20N4O |
分子量 |
320.4 g/mol |
IUPAC 名称 |
2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H20N4O/c1-22-10-12-23(13-11-22)15-8-6-14(7-9-15)18-20-17-5-3-2-4-16(17)19(24)21-18/h2-9H,10-13H2,1H3,(H,20,21,24) |
InChI 键 |
VBYDQSJJOWUWKL-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916774.png)
![5-Amino-2-[(2-methylpyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12916786.png)
![3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12916802.png)




![3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-](/img/structure/B12916829.png)
![4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B12916832.png)
![5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12916833.png)



